Flufenacet is a highly active oxyacetamide herbicide that functions as a Group 15 (K3) inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis. In agricultural and chemical formulation contexts, it is primarily procured as a pre-emergence and early post-emergence active ingredient for the control of annual grasses and broadleaf weeds, particularly in winter cereals like wheat and barley. Unlike generic chloroacetamides, Flufenacet is characterized by its relatively low aqueous solubility (approximately 56 μg/mL) and high binding affinity to soil organic matter, which limits its leaching potential in high-moisture environments [1]. Its potent inhibition of fatty acid elongase (FAE) enzymes not only underpins its commercial utility against herbicide-resistant weed biotypes but also establishes it as a critical reference standard in biochemical assays targeting lipid biosynthesis pathways [2].
While S-metolachlor and pyroxasulfone are frequently considered in-class procurement alternatives for VLCFA inhibition, they are not universally interchangeable with Flufenacet in formulation or application. S-metolachlor exhibits a water solubility nearly ten times higher than Flufenacet, resulting in significantly higher mobility and a greater risk of leaching out of the target weed germination zone during heavy rainfall events[1]. Conversely, while pyroxasulfone offers extended residual control, it requires highly specific application timing (e.g., delayed pre-emergence in wheat) to avoid severe crop phytotoxicity, whereas Flufenacet demonstrates superior crop safety for early pre-emergence applications in winter cereals . Furthermore, against specific ACCase- and ALS-resistant grass biotypes, generic chloroacetamides frequently fail to achieve the >90% control thresholds that Flufenacet reliably provides, making substitution a critical risk for formulators targeting resistant weed markets[2].
In comparative field trials evaluating pre-emergence control of difficult grasses, Flufenacet demonstrates significantly higher efficacy than standard chloroacetamides. For example, in grain sorghum trials, Flufenacet achieved ≥94% control of large crabgrass, whereas S-metolachlor failed to exceed 65% control under identical conditions [1]. Furthermore, against resistant Italian ryegrass, Flufenacet-based pre-emergence applications consistently outperform older ACCase inhibitors like diclofop (73–77% vs. 57% control) [2].
| Evidence Dimension | Weed control efficacy (Large crabgrass) |
| Target Compound Data | Flufenacet: ≥94% control |
| Comparator Or Baseline | S-metolachlor: <65% control |
| Quantified Difference | ≥29% absolute increase in control efficacy |
| Conditions | Pre-emergence field application, evaluated 2-4 weeks post-application |
Buyers formulating herbicides for regions with resistant grass biotypes must prioritize Flufenacet over S-metolachlor to ensure commercially acceptable control rates.
The environmental mobility and leaching potential of soil-applied herbicides are heavily dependent on their aqueous solubility. Flufenacet possesses a water solubility of approximately 56 μg/mL. In contrast, the widely used in-class substitute S-metolachlor has a solubility of 488–530 μg/mL, and dimethenamid reaches 1174 μg/mL[1]. Because Flufenacet is nearly an order of magnitude less water-soluble than S-metolachlor, it binds more readily to the soil matrix and exhibits significantly lower leaching potential during heavy rainfall events [2].
| Evidence Dimension | Aqueous solubility (indicator of leaching potential) |
| Target Compound Data | Flufenacet: 56 μg/mL |
| Comparator Or Baseline | S-metolachlor: 488–530 μg/mL; Dimethenamid: 1174 μg/mL |
| Quantified Difference | 8.7x to 9.4x lower water solubility compared to S-metolachlor |
| Conditions | Standard physicochemical property evaluation in aqueous medium |
Formulators targeting high-rainfall agricultural zones should procure Flufenacet to minimize groundwater contamination and maintain the active ingredient in the weed germination zone.
Flufenacet acts as a potent inhibitor of the very-long-chain fatty acid (VLCFA) elongase complex. In advanced biochemical assays evaluating FAE inhibition (using Entamoeba models to test K3 group herbicides), Flufenacet demonstrated an IC50 of 1.6 μM for trophozoite proliferation and 0.48 μM for cyst formation [1]. When compared to other FAE inhibitors, Flufenacet was substantially more potent than fenoxasulfone (IC50 = 7.0 μM) and cafenstrole (IC50 = 70 μM) [1].
| Evidence Dimension | IC50 for FAE-mediated cell proliferation inhibition |
| Target Compound Data | Flufenacet: 1.6 μM |
| Comparator Or Baseline | Fenoxasulfone: 7.0 μM; Cafenstrole: 70 μM |
| Quantified Difference | 4.3x more potent than fenoxasulfone; 43x more potent than cafenstrole |
| Conditions | In vitro E. histolytica trophozoite proliferation assay |
For R&D procurement focused on FAE inhibition or novel VLCFA-targeting pipeline development, Flufenacet provides a significantly more potent baseline standard than cafenstrole or fenoxasulfone.
Due to its >94% efficacy against difficult grasses like large crabgrass and ACCase-resistant Italian ryegrass, Flufenacet is the preferred active ingredient for pre-emergence formulations where older chloroacetamides (like S-metolachlor) have lost commercial viability[1].
Leveraging its low aqueous solubility (56 μg/mL), Flufenacet is ideal for formulating soil-applied herbicides in regions prone to heavy rainfall. It remains bound in the upper soil profile significantly better than S-metolachlor or dimethenamid, reducing leaching risks [2].
Because of its exceptional biochemical potency (IC50 = 1.6 μM in FAE inhibition models), Flufenacet serves as a premium baseline comparator for agrochemical and pharmaceutical R&D programs screening novel K3-group compounds or fatty acid elongase inhibitors[3].
Irritant;Health Hazard;Environmental Hazard